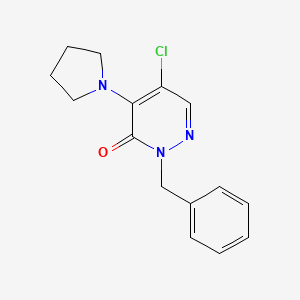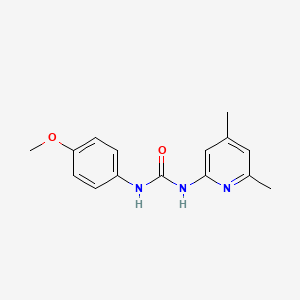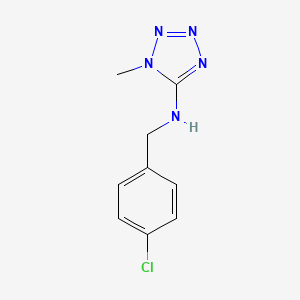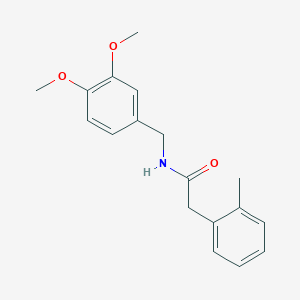![molecular formula C11H10F2N2O2S B5310287 1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5310287.png)
1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as DMS-1, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of pyrazole-based compounds, which have been extensively studied due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of DMS-1 is not fully understood, but it is believed to work by inhibiting the activity of a key enzyme called glycogen synthase kinase-3β (GSK-3β). This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, DMS-1 can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
DMS-1 has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, DMS-1 has been found to have anti-inflammatory and neuroprotective properties. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. These effects are believed to be due to the inhibition of GSK-3β, which plays a role in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMS-1 in lab experiments is its high potency and selectivity. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, DMS-1 has a high degree of selectivity for GSK-3β, which reduces the risk of off-target effects. However, one limitation of using DMS-1 is its relatively short half-life, which may require frequent dosing in animal models.
Zukünftige Richtungen
There are several potential future directions for research on DMS-1. One area of interest is in the development of new cancer therapies. DMS-1 has shown promise as a potential anticancer agent, and further research is needed to determine its efficacy in vivo. Additionally, DMS-1 may have applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Finally, further research is needed to fully understand the mechanism of action of DMS-1 and its potential off-target effects.
Conclusion
In conclusion, DMS-1 is a promising compound with potential applications in scientific research. Its high potency and selectivity make it a cost-effective option for researchers, and its anticancer, anti-inflammatory, and neuroprotective properties make it a candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of DMS-1 and its potential applications in the treatment of various diseases.
Synthesemethoden
DMS-1 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-difluoronitrobenzene and 3,5-dimethylpyrazole in the presence of a base and a catalyst. The reaction proceeds through a nucleophilic substitution of the nitro group by the pyrazole ring, followed by a reduction of the resulting intermediate to form DMS-1. The yield of this reaction is high, and the purity of the product can be easily achieved by recrystallization.
Wissenschaftliche Forschungsanwendungen
DMS-1 has been shown to have potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DMS-1 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inhibiting the activity of a key enzyme involved in cancer cell proliferation, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)9-3-4-10(12)11(13)6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKHVNLUCUSLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)


![1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)
![N-[2-(1-adamantyloxy)ethyl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5310249.png)



![methyl 5-[4-(diethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310277.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310302.png)
![1-[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B5310308.png)

![1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole](/img/structure/B5310313.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(1-methyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310320.png)